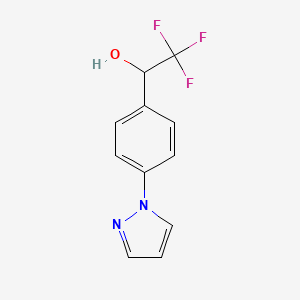

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-吡唑基)-α-(三氟甲基)苄醇属于吡唑衍生物类。吡唑是一种五元杂环化合物,在 1 和 2 位包含两个氮原子。这种化合物以吡唑环连接到苄醇部分为特征,在α位具有三氟甲基。这种化合物的独特结构使其成为各种科学研究和应用的有趣对象。

准备方法

合成路线和反应条件: 4-(1-吡唑基)-α-(三氟甲基)苄醇的合成通常涉及吡唑与苄醇衍生物在特定条件下的反应。一种常见的方法包括使用三氟甲基化试剂在α位引入三氟甲基。反应条件通常涉及使用催化剂和溶剂来促进反应并提高产率。

工业生产方法: 这种化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括净化、结晶和质量控制等步骤,以满足工业标准。

化学反应分析

反应类型: 4-(1-吡唑基)-α-(三氟甲基)苄醇可以进行各种化学反应,包括:

氧化: 醇基可以被氧化形成相应的醛或酮。

还原: 该化合物可以被还原形成具有改变的官能团的不同衍生物。

取代: 吡唑环可以与各种亲电试剂或亲核试剂发生取代反应。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 卤素、烷基化试剂和酰化试剂等试剂通常被使用。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生醛或酮,而取代反应可以将各种官能团引入吡唑环中。

科学研究应用

4-(1-吡唑基)-α-(三氟甲基)苄醇具有广泛的科学研究应用,包括:

化学: 用作合成更复杂分子的构建块,并用作各种有机反应中的试剂。

生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。

医学: 研究其潜在的治疗应用,例如开发新药和药物。

工业: 用于生产具有特定性能的特殊化学品和材料。

作用机制

4-(1-吡唑基)-α-(三氟甲基)苄醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶、受体或其他蛋白质结合来发挥其作用,从而调节其活性。三氟甲基可以增强化合物的亲脂性和代谢稳定性,有助于其生物活性。

类似化合物:

1-(三氟甲基)-3-(1-吡唑基)苯: 结构相似,但缺少苄醇部分。

4-(1-吡唑基)-α-(三氟甲基)苯甲醛: 结构相似,但具有醛基而不是醇基。

4-(1-吡唑基)-α-(三氟甲基)苯甲酸: 结构相似,但具有羧酸基团。

独特性: 4-(1-吡唑基)-α-(三氟甲基)苄醇的独特之处在于同时存在吡唑环和三氟甲基,它们赋予了独特的化学和生物特性。苄醇部分进一步增强了其在各种应用中的多功能性。

相似化合物的比较

1-(Trifluoromethyl)-3-(1-pyrazolyl)benzene: Similar structure but lacks the benzyl alcohol moiety.

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The benzyl alcohol moiety further enhances its versatility in various applications.

生物活性

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzyl alcohol moiety. This unique structure is responsible for its interaction with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds are reported to be less than 1 μg/ml, indicating strong efficacy against resistant strains . Additionally, it has shown effectiveness in disrupting biofilms formed by these bacteria, which is critical in treating chronic infections.

Enzyme Inhibition

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol has been identified as a moderate inhibitor of phosphodiesterase 2 (PDE2), with an IC50 value of approximately 261.3 nM. Molecular docking studies suggest that the trifluoromethyl group enhances the compound's binding affinity by forming hydrophobic interactions within the enzyme's active site . This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to exhibit activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance these effects by modulating cell signaling pathways .

The biological activities of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes involved in critical biological processes, inhibiting their activity and altering metabolic pathways.

- Membrane Disruption : Studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell death .

- Signal Modulation : By inhibiting PDE2, the compound may influence intracellular signaling pathways related to inflammation and neuronal survival.

Study on Antibacterial Efficacy

In a comparative study, 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol was tested against standard antibiotics. It demonstrated superior activity against MRSA and VRE compared to traditional treatments, underscoring its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of Alzheimer's disease. The results indicated that it could reduce neuroinflammation and improve cognitive function in animal models by modulating PDE2 activity .

属性

分子式 |

C11H9F3N2O |

|---|---|

分子量 |

242.20 g/mol |

IUPAC 名称 |

2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanol |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7,10,17H |

InChI 键 |

CMWOVCGHHAXMLQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。